Imidazo[2,1-b]thiazole, 5-nitro-
Overview
Description
Imidazo[2,1-b]thiazole, 5-nitro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its fused imidazole and thiazole rings, with a nitro group attached at the 5-position. The unique structure of imidazo[2,1-b]thiazole, 5-nitro- contributes to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[2,1-b]thiazole, 5-nitro- typically involves the cyclization of 2-aminothiazoles with various electrophiles. One common method is the reaction of 2-aminothiazole with phenacyl bromides in the presence of a base such as potassium carbonate. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired imidazo[2,1-b]thiazole derivative .
Another approach involves the use of microwave irradiation to facilitate the cyclization process. This method offers the advantage of shorter reaction times and higher yields compared to conventional heating methods .
Industrial Production Methods
Industrial production of imidazo[2,1-b]thiazole, 5-nitro- often employs scalable synthetic routes that ensure high purity and yield. One such method involves the use of continuous flow reactors, which allow for precise control of reaction conditions and efficient heat transfer. This approach minimizes the formation of by-products and enhances the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Imidazo[2,1-b]thiazole, 5-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include amino-substituted imidazo[2,1-b]thiazoles, various substituted derivatives, and further cyclized products with additional ring systems .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems.
Mechanism of Action
The mechanism of action of imidazo[2,1-b]thiazole, 5-nitro- involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound have been shown to inhibit the enzyme QcrB, a key component of the mycobacterial cytochrome bcc-aa3 super complex. This inhibition disrupts the electron transport chain, leading to the death of mycobacterial cells . Additionally, certain derivatives induce apoptosis in cancer cells by activating caspases and causing mitochondrial membrane depolarization .
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole, 5-nitro- can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Another heterocyclic compound with a fused imidazole ring, known for its luminescent properties and applications in optoelectronics.
Imidazo[4,5-b]pyridine: Exhibits significant pharmacological potential, particularly as kinase inhibitors.
Imidazo[2,1-b]thiazole-5-carboxamide: A closely related compound with potent anti-tuberculosis activity.
The uniqueness of imidazo[2,1-b]thiazole, 5-nitro- lies in its diverse biological activities and the ability to undergo various chemical modifications, making it a valuable scaffold for drug development and other scientific applications.
Properties
IUPAC Name |
5-nitroimidazo[2,1-b][1,3]thiazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O2S/c9-8(10)4-3-6-5-7(4)1-2-11-5/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKRVUVSNCGKIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(N21)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60320099 | |
Record name | Imidazo[2,1-b]thiazole, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60320099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96107-61-8 | |
Record name | Imidazo[2,1-b]thiazole, 5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60320099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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